Bis(4,6-dimethyl-1,2-dihydropyrimidin-2-one),sulfuricacid
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Overview
Description
4,6-Dimethyl-1H-pyrimidin-2-one is a heterocyclic compound with the molecular formula C6H8N2O. It is a derivative of pyrimidine, characterized by two methyl groups at positions 4 and 6, and a keto group at position 2. Sulfuric acid, H2SO4, is a strong acid commonly used in various chemical reactions as a catalyst or reagent. The combination of 4,6-dimethyl-1H-pyrimidin-2-one with sulfuric acid is significant in synthetic organic chemistry due to its role in facilitating various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-1H-pyrimidin-2-one typically involves the Biginelli reaction, a three-component condensation reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to temperatures between 40-50°C and maintaining the reaction for 1-3 hours .
Industrial Production Methods
Industrial production of 4,6-dimethyl-1H-pyrimidin-2-one involves similar synthetic routes but on a larger scale. The use of sulfuric acid as a catalyst is common due to its effectiveness and availability. The reaction is typically carried out in solvent-free conditions or using ethanol as a solvent to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include hydroxylated pyrimidines, substituted pyrimidines, and various pyrimidine derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4,6-Dimethyl-1H-pyrimidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its antitumor activity may involve the inhibition of DNA synthesis or repair mechanisms in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-4,6-dimethylpyrimidine: Similar structure with a thiol group instead of a keto group.
4,6-Dimethyl-2-pyrimidinethiol: Contains a thiol group at position 2.
4,6-Dimethyl-2-pyrimidinethione: Contains a thione group at position 2.
Uniqueness
4,6-Dimethyl-1H-pyrimidin-2-one is unique due to its specific substitution pattern and the presence of a keto group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4,6-dimethyl-1H-pyrimidin-2-one;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8N2O.H2O4S/c2*1-4-3-5(2)8-6(9)7-4;1-5(2,3)4/h2*3H,1-2H3,(H,7,8,9);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJRCLBULZHVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C.CC1=CC(=NC(=O)N1)C.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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